molecular formula C9H15NO4 B558616 1-Boc-azetidine-3-carboxylic acid CAS No. 142253-55-2

1-Boc-azetidine-3-carboxylic acid

Cat. No. B558616
Key on ui cas rn: 142253-55-2
M. Wt: 201.22 g/mol
InChI Key: NCADHSLPNSTDMJ-UHFFFAOYSA-N
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Patent
US08367835B2

Procedure details

A mixture of t-butyldicarbonate (21.15 g) and THF (170 ml) was added under ice cooling to a mixture of azetidine-3-carboxylic acid (9.80 g), potassium carbonate (26.8 g) and water (150 ml). After stirring the reaction mixture at room temperature for 20 hours, the mixture was adjusted to pH 4 using 2 mol/L hydrochloric acid, extracted with chloroform, the organic layer was dried over sodium sulfate and the solvent was evaporated under reduced pressure. The residue was crystallized with a mixed solution of hexane and ethyl acetate to obtain 19.5 g of 1-(t-butoxycarbonyl)azetidine-3-carboxylic acid.
Name
t-butyldicarbonate
Quantity
21.15 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
26.8 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([O:8]C([O-])=O)=O)([CH3:4])([CH3:3])[CH3:2].[NH:12]1[CH2:15][CH:14]([C:16]([OH:18])=[O:17])[CH2:13]1.C(=O)([O-])[O-].[K+].[K+].Cl>O.C1COCC1>[C:1]([O:5][C:6]([N:12]1[CH2:15][CH:14]([C:16]([OH:18])=[O:17])[CH2:13]1)=[O:8])([CH3:2])([CH3:3])[CH3:4] |f:2.3.4|

Inputs

Step One
Name
t-butyldicarbonate
Quantity
21.15 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)[O-]
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
N1CC(C1)C(=O)O
Name
Quantity
26.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized with a mixed solution of hexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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